molecular formula C10H15NO3S B3375523 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1105507-65-0

3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3375523
CAS No.: 1105507-65-0
M. Wt: 229.3 g/mol
InChI Key: HKMOXOCWLLDWTN-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule features a carboxylic acid group at position 4 and a 2-methylpent-2-enoyl substituent at position 3. Thiazolidine derivatives are widely studied for their roles as prodrugs, enzyme inhibitors, and antimicrobial agents due to their structural versatility and ability to mimic natural metabolites .

Properties

IUPAC Name

3-[(E)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-4-7(2)9(12)11-6-15-5-8(11)10(13)14/h4,8H,3,5-6H2,1-2H3,(H,13,14)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMOXOCWLLDWTN-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylpent-2-enoyl chloride with 1,3-thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Research indicates that thiazolidine derivatives exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid may enhance its efficacy as a drug candidate in treating various diseases.

Case Study: Anti-inflammatory Activity

A study demonstrated that thiazolidine derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The specific effects of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid on inflammatory pathways warrant further investigation.

Antimicrobial Properties

Thiazolidine compounds have been shown to possess antimicrobial activity against various pathogens. Preliminary studies suggest that 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid may inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests indicated that certain thiazolidine derivatives exhibited potent antibacterial effects against Gram-positive bacteria . Future research could focus on the specific mechanisms by which this compound exerts its antimicrobial effects.

Biochemical Research

This compound's structural characteristics make it a valuable scaffold for synthesizing novel compounds with enhanced biological activities. Its ability to form various derivatives opens avenues for exploring new therapeutic agents.

Example: Synthesis of Derivatives

Researchers have explored the synthesis of various derivatives from thiazolidine scaffolds to enhance pharmacological profiles . The versatility of the thiazolidine ring allows for modifications that could lead to compounds with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Key Differences :

  • Prodrug Functionality: 2-Substituted derivatives (e.g., 2-polyhydroxyalkyl-TCAs) release cysteine and non-toxic aldehydes (e.g., monosaccharides) upon hydrolysis, making them safer for agricultural and pharmaceutical use .
  • Antimicrobial Activity : Nitro- and chloro-substituted derivatives at position 2 show enhanced antibacterial effects compared to unsubstituted analogs .

3-Acylated Thiazolidine-4-Carboxylic Acids

These derivatives bear acyl groups at position 3, altering electronic properties and bioactivity:

  • 3-(2-Mercaptobenzoyl)-1,3-thiazolidine-4-carboxylic acid : Synthesized as an angiotensin-converting enzyme (ACE) inhibitor, leveraging the thiol group for binding .
  • 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid: A branched acyl derivative with unknown bioactivity but hypothesized metabolic stability .

Key Differences :

  • Stability and Reactivity : The 3-acylated derivatives, including the target compound, may exhibit slower hydrolysis compared to 2-substituted TCAs, delaying prodrug activation .
  • Biological Targets : Acyl groups at position 3 enable interactions with enzymes (e.g., ACE, PKD) through hydrophobic or electrostatic interactions .

Functional Group Analysis

Compound Substituent Position Functional Group Key Property/Application Reference
2-(4-Nitrophenyl)-TCA 2 Nitrophenyl Antimicrobial (MRSA)
2-Polyhydroxyalkyl-TCA 2 Carbohydrate-derived Non-toxic cysteine prodrug
3-(2-Methylpent-2-enoyl)-TCA 3 Unsaturated enoyl Conjugation-dependent reactivity N/A
3-(4-Chlorobenzoyl)-TCA 3 Chlorobenzoyl Protein kinase inhibition

Notable Trends:

  • Electron-Withdrawing Groups : Nitro and chloro substituents enhance antimicrobial and enzymatic inhibition activities .
  • Hydrolysis Rates : Sodium salts of 2-substituted TCAs show 13.6–17.6% hydrolysis over 30 days, whereas acids hydrolyze 59.8–92.1%, indicating salt forms improve stability .

Biological Activity

3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 24694233) is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolidine ring and a carboxylic acid functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₀H₁₅NO₃S
  • Molecular Weight : 229.296 g/mol
  • Structural Features : The compound features a thiazolidine core with a 2-methylpent-2-enoyl side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit various biological activities, including hepatoprotective effects and potential neurotoxicity. The following sections detail specific findings related to the biological activity of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid.

Hepatoprotective Effects

A study on thiazolidine derivatives showed that they could increase non-protein sulfhydryl (NPSH) levels and enhance the activity of sulfurtransferases in mouse liver tissues. This suggests a protective role against liver damage, potentially making them useful in treating liver disorders .

Neurotoxicity Concerns

Conversely, the same derivatives were found to deplete NPSH levels in the brain, indicating possible neurotoxic effects. This duality of action underscores the importance of further research to balance therapeutic benefits against potential risks .

Inhibition of Influenza A Virus Neuraminidase

A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) from the influenza A virus. Among these, certain compounds exhibited moderate inhibitory activity, with IC50 values suggesting potential for further development as antiviral agents. The most effective compound in the study had an IC50 of 0.14 μM .

Structure-Activity Relationship (SAR)

The structural variations in thiazolidine derivatives significantly affect their biological activities. For instance, modifications to the thiazolidine ring or substituents on the carboxylic acid can enhance or reduce their efficacy against specific targets such as viral enzymes or cellular pathways involved in oxidative stress .

Data Tables

Compound NameIC50 (μM)Biological ActivityReference
Compound 4f0.14Neuraminidase Inhibition
TD Derivative-Hepatoprotective (increased NPSH)

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves condensation of 2-methylpent-2-enoic acid derivatives with thiazolidine-4-carboxylic acid precursors. A common approach is refluxing in acetic acid with sodium acetate as a catalyst, followed by precipitation and recrystallization (e.g., analogous to procedures for thiazolidine derivatives in ). Optimization may involve solvent selection (e.g., DMF or toluene for improved yield), temperature control (80–100°C), and catalyst screening (e.g., palladium for stereochemical control) .

Q. How can structural elucidation be performed to confirm the compound’s stereochemistry and functional groups?

Use a combination of NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. For stereochemical confirmation, compare experimental NMR coupling constants with computational models (e.g., density functional theory). Advanced techniques like NOESY can resolve spatial interactions between the thiazolidine ring and the 2-methylpent-2-enoyl group .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. For impurities, use LC-MS to detect byproducts such as epimers or hydrolyzed derivatives (e.g., 3-carboxythiazolidine). Reference pharmacopeial guidelines (e.g., ) for threshold limits of unidentified impurities (<0.15%) .

Advanced Research Questions

Q. How do stereochemical variations in the thiazolidine ring affect biological activity, and how can this be experimentally tested?

Stereoisomers (e.g., 4R vs. 4S configurations) may alter binding affinity to target enzymes. Design experiments using chiral chromatography (e.g., Chiralpak IA column) to separate epimers, followed by enzymatic assays (e.g., inhibition of cysteine proteases). Compare IC₅₀ values to correlate stereochemistry with activity .

Q. What strategies mitigate side reactions during acylation of the thiazolidine core?

Side reactions (e.g., over-acylation or ring-opening) can be minimized by:

  • Using mild acylating agents (e.g., 2-methylpent-2-enoyl chloride in dry dichloromethane).
  • Controlling pH (5–6) to stabilize the thiazolidine ring.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Apply molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like cytochrome P450. Focus on modifying the 2-methylpent-2-enoyl group to reduce hepatic clearance. Validate predictions with in vitro microsomal stability assays .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variability often arises from differences in catalyst purity or solvent drying. Reproduce protocols using rigorously anhydrous solvents (e.g., molecular sieves for acetic acid) and standardized reagents. Cross-validate yields via independent labs using shared batch materials .

Q. Why do some studies report conflicting bioactivity data, and how can this be resolved?

Contradictions may stem from impurity profiles (e.g., residual sodium acetate) or assay conditions (e.g., buffer pH affecting compound stability). Implement strict quality control (e.g., LC-MS purity >98%) and standardize bioassays (e.g., fixed incubation times/temperatures) .

Methodological Frameworks

Q. How can researchers integrate this compound into a broader study of thiazolidine-based protease inhibitors?

  • Experimental Design : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ).
  • Data Analysis : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Theoretical Linkage : Align findings with structure-activity relationship (SAR) models for cysteine proteases .

Q. What steps ensure reproducibility in scaled-up synthesis for preclinical trials?

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, temperature).
  • Quality Metrics : Adhere to ICH Q3A guidelines for impurity thresholds.
  • Documentation : Publish detailed protocols in open-access repositories (e.g., Zenodo) with raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.